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Compound of Interest |

3-(2-Fluoro-5-

Compound Name:

methylphenyl)benzonitrile

CAS No.: 1365272-20-3
Cat. No.: B573074
Introduction

3-(2-Fluoro-5-methylphenyl)benzonitrile, with CAS number 1365272-20-3, is a biaryl nitrile
compound featuring a fluoro and a methyl substituent on one of the phenyl rings.[1][2][3] Its
molecular formula is CiaH10FN, and it has a molecular weight of approximately 211.23 g/mol .
[1] The unigue arrangement of its functional groups—a nitrile, a fluoro group, and a methyl
group on a biphenyl scaffold—makes it a molecule of interest in medicinal chemistry and
materials science. The fluorinated nature of the compound can enhance properties such as
metabolic stability and lipophilicity, which are crucial in drug design.

This guide provides an in-depth analysis of the expected spectroscopic data for 3-(2-Fluoro-5-
methylphenyl)benzonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). As a self-validating system of characterization, the
congruence of these distinct spectroscopic techniques provides a high degree of confidence in
the structural elucidation of the molecule. The following sections will detail the predicted
spectral features and the underlying principles for their interpretation.
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Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 3-(2-Fluoro-5-
methylphenyl)benzonitrile are numbered as shown in the diagram below. This numbering
scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of 3-(2-Fluoro-5-methylphenyl)benzonitrile with atom
numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 3-(2-Fluoro-5-methylphenyl)benzonitrile, 1H, 13C, and °F NMR spectra are
particularly informative.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Fluoro-5-
methylphenyl)benzonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-de)
in a standard 5 mm NMR tube.

 Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
e 'HNMR:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width covering
-2to 12 ppm.

o Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm).[4]
e 13C NMR:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width
covering 0 to 200 ppm.
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o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).[5]

e F NMR:
o Acquire a proton-decoupled °F spectrum.
o Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds.

o Use an external reference standard such as CFCIs (0 ppm) or an internal standard like
hexafluorobenzene (-164.9 ppm).[6][7]

e 2D NMR (Optional but Recommended):

o Acquire COSY (*H-H correlation), HSQC (*H-13C one-bond correlation), and HMBC (*H-
13C long-range correlation) spectra to aid in definitive assignments.

'H NMR Spectroscopy: Predicted Data

The *H NMR spectrum is expected to show signals corresponding to the aromatic protons and
the methyl group protons. The chemical shifts are influenced by the electronic effects of the
substituents (cyano, fluoro, and methyl groups) and the steric hindrance between the two
phenyl rings.
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Proton(s)

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Coupling
Constants (J,
Hz)

Rationale

H-2

7.7-79

S or narrow t

J=15Hz

Singlet-like
appearance due
to small meta

couplings.

H-4

76-7.8

J=78Hz

Triplet due to
ortho coupling to
H-5 and H-3 (of
the benzonitrile
ring, assuming

free rotation).

H-5

75-7.7

J=78Hz

Doublet due to
ortho coupling to
H-4.

H-6

75-7.7

J=78Hz

Doublet due to
ortho coupling to
H-5.

H-3

71-73

dd

J(H-F) = 8 Hz,
J(H-H) = 2 Hz

Doublet of
doublets due to
ortho coupling to
fluorine and meta

coupling to H-4".

H-4'

70-7.2

dd

J(H-H) = 8 Hz,
J(H-H) = 2 Hz

Doublet of
doublets due to
ortho coupling to
H-3' and meta

coupling to H-6'".
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Doublet due to

ortho coupling to
H-6' 73-75 d J(H-H) = 8 Hz H-5' (of the

fluoromethylphen

yl ring).

Singlet for the
-CHs 23-25 s - methyl group

protons.

13C NMR Spectroscopy: Predicted Data

The 13C NMR spectrum will provide information about the carbon skeleton. The chemical shifts
are influenced by the electronegativity of the substituents and resonance effects.
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Predicted Chemical Shift (9,

Carbon(s) Rationale
ppm)

Quaternary carbon attached to
C-1 140 - 145 ) )

the substituted phenyl ring.
C-2 130 - 135 Aromatic CH.

Quaternary carbon attached to
C-3 112 - 115 o

the nitrile group.
C-4 130- 135 Aromatic CH.
C-5 129 - 132 Aromatic CH.
C-6 135 - 140 Aromatic CH.
-CN 118 - 120 Nitrile carbon.

Quaternary carbon with a large
c-1 125 -130 (d, J(C-F) = 15 Hz) _

one-bond C-F coupling.

Carbon directly attached to
Cc-2' 160 - 165 (d, J(C-F) = 250 Hz) fluorine, showing a large one-

bond C-F coupling.

Aromatic CH with a two-bond
C-3 115-120 (d, J(C-F) = 20 Hz) _

C-F coupling.

Quaternary carbon attached to
c-4 138 - 142

the methyl group.
C-5' 130 - 135 Aromatic CH.

Aromatic CH with a three-bond
C-6' 125-130 (d, J(C-F) =5 Hz) .

C-F coupling.
-CHs 20 - 22 Methyl carbon.

F NMR Spectroscopy: Predicted Data

F NMR is a highly sensitive technique for observing fluorine atoms.[8] For 3-(2-Fluoro-5-

methylphenyl)benzonitrile, a single resonance is expected.
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) Predicted Chemical o )
Fluorine Atom _ Multiplicity Rationale
Shift (8, ppm)

The chemical shift for
a fluorine on a
benzene ring is
typically in this range
relative to CFCls.[6][7]
The multiplicity will be

F on C-2' -110 to -120 m

complex due to
couplings to nearby
protons (H-3' and H-
6").

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press into a thin pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of
an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm~1. The
spectrum is usually recorded from 4000 to 400 cm™1,

Predicted IR Absorption Bands
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Wavenumber (cm~?)

Vibration

Intensity

Rationale

3100 - 3000

C-H stretch (aromatic)

Medium-Weak

Characteristic of C-H
bonds on a benzene

ring.

2950 - 2850

C-H stretch (methyl)

Medium-Weak

Characteristic of the
methyl group C-H

bonds.

~2230

C=N stretch (nitrile)

Strong

The nitrile group has a
very characteristic and
strong absorption in

this region.[9]

1600 - 1450

C=C stretch

(aromatic)

Medium-Strong

Multiple bands are
expected for the
aromatic ring skeletal

vibrations.

1250 - 1150

C-F stretch (aryl-F)

Strong

The C-F bond
vibration in aromatic
compounds is typically
strong and found in

this region.

850 - 750

C-H bend (out-of-

plane)

Strong

The substitution
pattern on the
benzene rings will
influence the exact
position of these

bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry
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o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC) or liquid
chromatography (LC).

« lonization: Use an appropriate ionization technique. Electron lonization (EI) is common for
GC-MS and will produce fragment ions. Electrospray lonization (ESI) is common for LC-MS
and typically produces the protonated molecule [M+H]*.

o Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight
(TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate
mass determination to confirm the elemental composition.

Predicted Mass Spectrum Data

e Molecular lon (M*") or Protonated Molecule ([M+H]*):
o The nominal mass will be 211 u.

o The exact mass of the molecular ion (C14aH10FN*") is calculated to be 211.0797 u. The
protonated molecule ([C12H11FN]*) would have an exact mass of 212.0875 u. Observation
of this ion at high resolution would confirm the molecular formula.

o Key Fragmentation Patterns (under El):
o Loss of HCN (m/z 184): A common fragmentation pathway for benzonitriles.
o Loss of a methyl radical (m/z 196): From the cleavage of the methyl group.

o Fragments corresponding to the individual rings: Signals corresponding to the
fluoromethylphenyl cation (m/z 109) and the cyanophenyl cation (m/z 102) or related
fragments may be observed.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of 3-(2-Fluoro-5-methylphenyl)benzonitrile is
depicted below.
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Synthesis & Purification

Synthesis of
3-(2-Fluoro-5-methylphenyl)benzonitrile

l

Purification
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Mass Spectrometry (MS)
- Confirm Molecular Weight

'
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l
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:
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Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of
a novel compound.

Conclusion

The combination of NMR (tH, 13C, 1°F), IR, and MS provides a comprehensive and robust
dataset for the unambiguous structural confirmation of 3-(2-Fluoro-5-
methylphenyl)benzonitrile. This guide outlines the expected spectral data based on
established principles of spectroscopy and analysis of related structures. The detailed protocols
and interpretations serve as a valuable resource for researchers in the fields of synthetic
chemistry, drug discovery, and materials science, enabling them to confidently characterize this
and similar fluorinated biaryl compounds. The self-validating nature of these combined
techniques ensures high fidelity in structural assignment, a cornerstone of modern chemical
research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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